![molecular formula C10H5F9GeO2 B14407623 (Benzoyloxy)[tris(trifluoromethyl)]germane CAS No. 82484-05-7](/img/structure/B14407623.png)
(Benzoyloxy)[tris(trifluoromethyl)]germane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Benzoyloxy)[tris(trifluoromethyl)]germane is a chemical compound with the molecular formula C10H5F9GeO2. It is characterized by the presence of a benzoyloxy group attached to a germane core, which is further substituted with three trifluoromethyl groups.
Preparation Methods
The synthesis of (Benzoyloxy)[tris(trifluoromethyl)]germane typically involves the reaction of tris(trifluoromethyl)germane with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated purification systems to enhance efficiency and yield.
Chemical Reactions Analysis
(Benzoyloxy)[tris(trifluoromethyl)]germane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of germanium dioxide and other by-products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the cleavage of the benzoyloxy group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and specific temperature and pressure conditions to optimize the reaction rates and yields.
Scientific Research Applications
(Benzoyloxy)[tris(trifluoromethyl)]germane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-germanium bonds
Biology: The compound is studied for its potential use in biological systems, including as a probe for studying enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of drugs that require the incorporation of trifluoromethyl groups for enhanced bioactivity and stability.
Mechanism of Action
The mechanism of action of (Benzoyloxy)[tris(trifluoromethyl)]germane involves its interaction with various molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and other proteins, potentially inhibiting their activity or altering their function. The benzoyloxy group can be hydrolyzed, releasing benzoic acid and other metabolites that may further contribute to its biological effects .
Comparison with Similar Compounds
(Benzoyloxy)[tris(trifluoromethyl)]germane can be compared with other similar compounds, such as:
Tris(trifluoromethyl)germane: Lacks the benzoyloxy group, making it less reactive in certain substitution reactions.
Trifluoromethylgermane: Contains only one trifluoromethyl group, resulting in different chemical properties and reactivity.
Benzoyloxygermane: Does not have the trifluoromethyl groups, which significantly alters its chemical behavior and applications.
The uniqueness of this compound lies in its combination of the benzoyloxy and trifluoromethyl groups, which confer distinct chemical and physical properties that are valuable in various research and industrial applications.
Properties
CAS No. |
82484-05-7 |
|---|---|
Molecular Formula |
C10H5F9GeO2 |
Molecular Weight |
400.76 g/mol |
IUPAC Name |
tris(trifluoromethyl)germyl benzoate |
InChI |
InChI=1S/C10H5F9GeO2/c11-8(12,13)20(9(14,15)16,10(17,18)19)22-7(21)6-4-2-1-3-5-6/h1-5H |
InChI Key |
KHUZHASBFQRSFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)O[Ge](C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


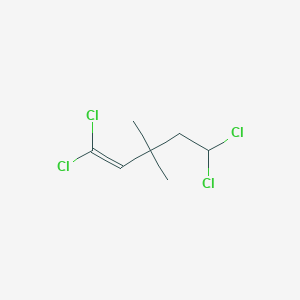
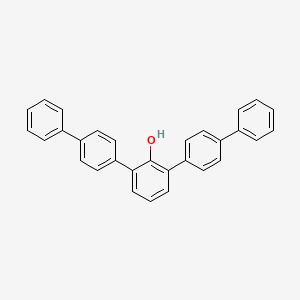

![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
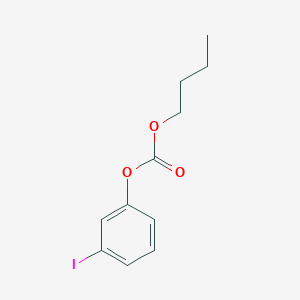
![1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine](/img/structure/B14407592.png)
![pentacyclo[10.2.2.25,8.02,4.09,11]octadeca-1(15),5,7,12(16),13,17-hexaene](/img/structure/B14407605.png)
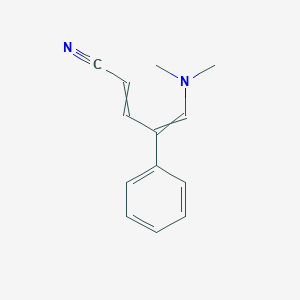
![2-[(6-Aminopurin-9-yl)methoxy]propane-1,3-diol;phosphoric acid](/img/structure/B14407614.png)

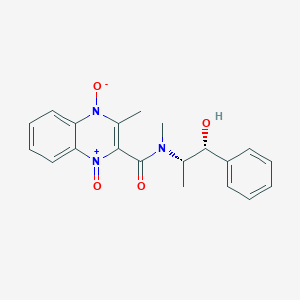
![3-[(Methylsulfanyl)methyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B14407633.png)
![1a,10,11,11a-Tetrahydro[1]benzoxireno[3,2-a]acridine](/img/structure/B14407637.png)
